N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-20-17-8-4-5-9-18(17)22-24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNPFUTRQBFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazole ring followed by the introduction of the biphenyl carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Benzoxazole Substituents
Several analogs retain the biphenyl carboxamide core but vary in the substituent attached to the nitrogen atom. Key examples include:
Key Findings :
- The fluorophenoxy analog (318.34 g/mol) exhibits higher molecular weight due to fluorine substitution, which may enhance membrane permeability but reduce metabolic stability compared to the target compound .
Biphenyl Carboxamide Derivatives with Alternative Amine Moieties
Replacing the tetrahydrobenzoxazole group with other cyclic amines significantly alters pharmacological profiles:
Key Findings :
Analogs with Modified Biphenyl Groups
Substituting the biphenyl moiety with other aromatic systems alters electronic properties:
Key Findings :
- The thiazole-containing analog (280.35 g/mol) has a lower molecular weight and higher logP (4.01), indicating enhanced lipid membrane penetration but possible toxicity risks .
- Branched alkyl chains (e.g., 1,5-dimethylhexyl) increase steric bulk, which might interfere with receptor binding compared to the planar benzoxazole group .
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 298.34 g/mol. The structure features a benzoxazole moiety that is known for its role in various pharmacological activities.
Mechanisms of Biological Activity
Research indicates that benzoxazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Antimicrobial Activity : Compounds with a benzoxazole structure have been shown to possess antimicrobial properties against various pathogens. Studies suggest that this compound can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells through the activation of specific apoptotic pathways .
- Anti-inflammatory Effects : this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Assays
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound against human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 12 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a notable inhibition zone of 15 mm in disk diffusion assays, suggesting potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
